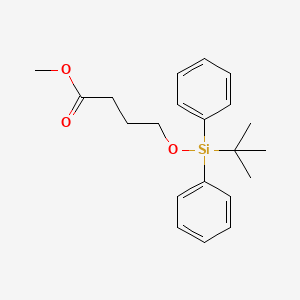

Methyl 4-((tert-butyldiphenylsilyl)oxy)butanoate

Description

Methyl 4-((tert-butyldiphenylsilyl)oxy)butanoate is a synthetic organic compound primarily utilized as an intermediate in pharmaceutical and polymer chemistry. Structurally, it features a tert-butyldiphenylsilyl (TBDPS) group protecting a hydroxyl moiety at the fourth position of a butanoate ester. The TBDPS group is renowned for its steric bulk and stability under acidic and basic conditions, making it a preferred choice in multi-step syntheses requiring selective deprotection . The methyl ester enhances solubility in organic solvents and moderates reactivity, facilitating controlled transformations in nucleophilic acyl substitution reactions.

Properties

IUPAC Name |

methyl 4-[tert-butyl(diphenyl)silyl]oxybutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O3Si/c1-21(2,3)25(18-12-7-5-8-13-18,19-14-9-6-10-15-19)24-17-11-16-20(22)23-4/h5-10,12-15H,11,16-17H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLRGNNWNILVFQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Typical Silylation Procedure

The silylation of methyl 4-hydroxybutanoate proceeds as follows:

| Step | Reagents and Conditions | Description and Notes |

|---|---|---|

| 1 | Methyl 4-hydroxybutanoate | Starting material, commercially available or synthesized via esterification of 4-hydroxybutanoic acid. |

| 2 | tert-Butyldiphenylsilyl chloride (TBDPSCl) | Silylating agent providing the bulky TBDPS protecting group. |

| 3 | Base (e.g., imidazole, triethylamine, or pyridine) | Acts as acid scavenger and catalyst for silylation. Imidazole is preferred for mild conditions. |

| 4 | Solvent (dry dichloromethane or tetrahydrofuran) | Anhydrous conditions prevent hydrolysis of TBDPSCl. |

| 5 | Temperature: 0°C to room temperature | Controlled temperature avoids side reactions and decomposition. |

| 6 | Reaction time: 1–4 hours | Monitored by thin-layer chromatography (TLC) until completion. |

| 7 | Work-up: aqueous quench, extraction, drying, and purification | Typical purification by column chromatography to isolate the pure silyl ether ester. |

Representative Experimental Data

A literature example from a synthetic study on related silyl ethers reports the following:

| Parameter | Value/Condition | Reference/Notes |

|---|---|---|

| Starting material amount | 1 mmol methyl 4-hydroxybutanoate | Stoichiometric basis for reaction |

| TBDPSCl amount | 1.1–1.2 equivalents | Slight excess to drive reaction to completion |

| Base | Imidazole (1.5 equiv) | Efficient base for silylation |

| Solvent | Dry dichloromethane (10 mL) | Ensures anhydrous environment |

| Temperature | 0°C initially, then room temperature | Minimizes side reactions |

| Reaction time | 2 hours | TLC monitoring for completion |

| Yield | 85–92% isolated yield | High yield, purity confirmed by NMR and MS |

Mechanistic and Practical Considerations

Base Selection: Imidazole is commonly preferred due to its nucleophilicity and ability to form stable intermediates with TBDPSCl, enhancing reaction rate and yield. Triethylamine or pyridine are alternatives but may require longer reaction times or give lower yields.

Solvent Choice: Anhydrous solvents such as dichloromethane or tetrahydrofuran provide an inert medium and prevent premature hydrolysis of the silyl chloride reagent.

Temperature Control: Starting the reaction at 0°C reduces side reactions such as over-silylation or decomposition. Gradual warming to room temperature ensures complete conversion.

Purification: Column chromatography on silica gel using hexane/ethyl acetate mixtures effectively separates the silyl ether product from unreacted starting materials and byproducts.

Comparative Data Table of Silylation Conditions from Literature

Summary Table of Key Preparation Parameters

| Parameter | Recommended Condition | Impact on Reaction |

|---|---|---|

| Silylating Agent | tert-Butyldiphenylsilyl chloride (TBDPSCl) | Provides steric bulk and stability |

| Base | Imidazole (1.5 equiv) | Catalyzes and scavenges HCl |

| Solvent | Dry dichloromethane or THF | Prevents hydrolysis of reagent |

| Temperature | 0°C to room temperature | Minimizes side reactions |

| Reaction Time | 1–4 hours | Ensures complete conversion |

| Purification Method | Silica gel chromatography | Isolates pure product |

| Yield | 85–92% | High efficiency under optimized conditions |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((tert-butyldiphenylsilyl)oxy)butanoate undergoes various chemical reactions, including:

Oxidation: The silyl ether group can be oxidized to form silanols.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The silyl ether can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Tetra-n-butylammonium fluoride (TBAF) is often used to remove the silyl protecting group.

Major Products Formed

Oxidation: Formation of silanols.

Reduction: Formation of alcohols.

Substitution: Formation of deprotected alcohols or other functionalized derivatives.

Scientific Research Applications

Synthetic Intermediate in Organic Chemistry

Methyl 4-((tert-butyldiphenylsilyl)oxy)butanoate serves as a crucial building block in the synthesis of more complex organic molecules. The presence of the tert-butyldiphenylsilyl group enhances its reactivity and stability, making it an ideal candidate for various chemical transformations.

Key Reactions

- Protection of Functional Groups : The silyl ether functionality allows for the protection of hydroxyl groups during multi-step syntheses, which is essential for maintaining the integrity of sensitive functional groups throughout the reaction sequence.

- Glycosylation Reactions : This compound can act as a glycosyl donor, facilitating the formation of glycosidic bonds. Such reactions are vital in carbohydrate chemistry and can lead to the development of glycosylated drugs or biologically active compounds.

Drug Development and Medicinal Chemistry

The structural characteristics of this compound suggest potential therapeutic applications. Compounds with similar structures often exhibit interesting biological properties, such as enhanced solubility and improved pharmacokinetics due to the presence of hydroxyl groups.

Case Studies

- Prodrug Development : Research has indicated that derivatives of this compound could be explored as prodrugs, enhancing the delivery and efficacy of active pharmaceutical ingredients by modifying their solubility and absorption characteristics .

- Interaction Studies : Investigations into the compound's interactions with various biological macromolecules can provide insights into its potential therapeutic uses. Understanding these interactions may lead to the identification of new drug candidates targeting specific diseases.

Cosmetic Applications

In the cosmetic industry, this compound can be utilized for its emollient properties and ability to enhance formulation stability. Its incorporation into topical formulations may improve skin hydration and overall product performance.

Formulation Insights

- Stability and Safety Testing : New cosmetic products containing this compound undergo rigorous safety assessments to ensure they meet regulatory standards before market introduction. This includes evaluating their effectiveness through clinical trials and dermatological testing .

- Experimental Design Techniques : The use of statistical methods such as Box-Behnken design allows researchers to optimize formulations involving this compound by assessing the impact of various raw materials on product characteristics like viscosity and moisturizing effects .

Mechanism of Action

The mechanism of action of Methyl 4-((tert-butyldiphenylsilyl)oxy)butanoate involves the formation of a stable silyl ether bond. The tert-butyldiphenylsilyl group provides steric hindrance, which enhances the stability of the compound under acidic and basic conditions. The silyl ether can be selectively cleaved using fluoride ions, which attack the silicon atom and break the Si-O bond .

Comparison with Similar Compounds

b. 4-Methoxybutyrylfentanyl

- Divergent Applications: While structurally unrelated (a fentanyl analog with a methoxybutyryl group), its analytical characterization (e.g., NMR, GC/MS, FTIR) highlights methodologies applicable to Methyl 4-((tert-butyldiphenylsilyl)oxy)butanoate. For example, 400 MHz NMR and HP-5 MS columns are standard for resolving complex esters and silyl ethers .

Analytical Methodologies for Characterization

The evidence highlights techniques critical for comparing such compounds:

Biological Activity

Methyl 4-((tert-butyldiphenylsilyl)oxy)butanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including antibacterial, antiparasitic, and other relevant effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a tert-butyldiphenylsilyl group, which is known to enhance lipophilicity and stability. This structural modification may contribute to its biological activity by improving membrane permeability and interaction with biological targets.

Biological Activity Overview

1. Antibacterial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antibacterial properties. For instance, a review highlighted that various imidazole derivatives showed activity against Gram-positive and Gram-negative bacteria, suggesting that structural modifications can lead to enhanced bioactivity .

2. Antiparasitic Activity

Compounds with similar structural motifs have been evaluated for their antiparasitic effects. Research on pulchrol analogues demonstrated that bulky alkyl substituents in ester groups significantly increased potency against parasites such as Trypanosoma cruzi and Leishmania species . This suggests that this compound may also exhibit similar antiparasitic activity due to its ester functionality.

Antibacterial Efficacy

A study assessing the antibacterial activity of related compounds found that certain derivatives displayed IC50 values as low as 11 nM against Staphylococcus aureus and other strains . This indicates a strong potential for this compound in treating bacterial infections.

Antiparasitic Activity

In vitro assays on pulchrol analogues showed promising results with selectivity indices (SI) indicating favorable potency against Leishmania species compared to standard treatments like Benznidazole . The most potent analogue exhibited an IC50 of 3.8 μM against T. cruzi, suggesting that structural features similar to those in this compound could enhance antiparasitic efficacy.

Data Tables

| Activity | Target Organism | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 0.011 | - |

| Antibacterial | E. coli | 0.200 | - |

| Antiparasitic | T. cruzi | 3.8 | 7.9 |

| Antiparasitic | Leishmania brasiliensis | 17.1 | 3.5 |

Research Findings

Recent investigations into related compounds suggest that modifications at the benzylic position and the introduction of bulky groups can enhance biological activity through improved interactions with target proteins . Furthermore, studies indicate that hydrophobic interactions play a crucial role in the binding affinity of these compounds to their biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.